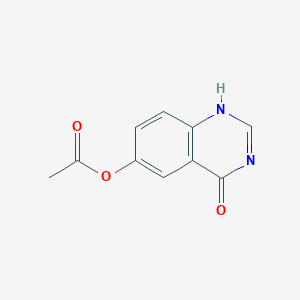

4-Oxo-1,4-dihydroquinazolin-6-yl acetate

Descripción general

Descripción

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its potent inhibitory effects on phosphoramidate and tumor cell lines, making it a significant subject of research in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate typically involves the reaction of anthranilic acid derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinazolinone ring . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-1,4-dihydroquinazolin-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which are of interest due to their potential biological activities .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-Oxo-1,4-dihydroquinazolin-6-yl acetate exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds derived from quinazoline structures have demonstrated effectiveness against various pathogens .

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. It has shown promise in inhibiting the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival .

- Enzyme Inhibition : The ability to inhibit enzymes such as dihydrofolate reductase is notable. This inhibition is crucial for DNA synthesis, making the compound a candidate for further exploration as an anticancer agent .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Umesha et al. (2009) : This study identified significant antibacterial activity in derivatives of quinazolinone compounds against Gram-positive bacteria, indicating potential therapeutic applications in treating infections .

- Khalil et al. (2003) : Investigated hybrid derivatives incorporating quinazolinone structures that exhibited notable anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity .

- Gursoy & Karal (2003) : Focused on the anticonvulsant effects of certain quinazoline derivatives, demonstrating the broad pharmacological potential of these compounds beyond anticancer properties .

Data Table: Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism by which 4-Oxo-1,4-dihydroquinazolin-6-yl acetate exerts its effects involves the inhibition of specific enzymes and pathways. The compound targets phosphoramidate and tumor cell lines, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with key signaling pathways involved in cell division and survival .

Comparación Con Compuestos Similares

Similar Compounds

Quinazolin-4-one: Another quinazoline derivative with similar biological activities.

4-Oxo-3,4-dihydroquinazoline: Shares structural similarities and exhibits comparable inhibitory effects on tumor cell lines.

Uniqueness

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is unique due to its specific inhibitory effects on phosphoramidate and tumor cell lines, which are not as pronounced in other similar compounds . This makes it a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various chemical pathways, often involving the modification of quinazoline derivatives. The compound's structure allows it to participate in chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are pivotal in its biological activity and therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting tumor cell proliferation. It has been shown to target specific cancer cell lines, leading to reduced cell growth through mechanisms that involve enzyme inhibition. For instance, studies have demonstrated its efficacy against phosphoramidate pathways, which are crucial for tumor growth regulation .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) and autophagy .

Comparative Biological Activity

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Anticancer Activity | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition and apoptosis induction |

| Quinazolin-4-one | Moderate | Low | General enzyme inhibition |

| 4-Oxo-3,4-dihydroquinazoline | Low | Moderate | Limited enzyme interaction |

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results showed significant inhibition of cell proliferation with an IC50 value indicating potent activity. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. It was found that this compound effectively disrupted critical signaling pathways associated with tumor growth. This disruption was linked to enhanced apoptosis rates in treated cells compared to untreated controls .

Propiedades

IUPAC Name |

(4-oxo-3H-quinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-9-8(4-7)10(14)12-5-11-9/h2-5H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSILJZBWLFQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596955 | |

| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-15-4 | |

| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.